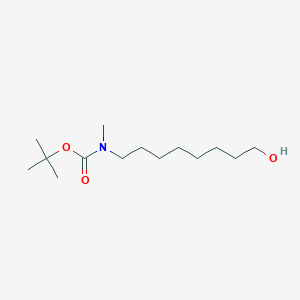

Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester

Description

Carbamic acid esters are a class of compounds characterized by a carbamate group (–O–(CO)–N–). The compound Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester features a tert-butyl (1,1-dimethylethyl) ester group and an 8-hydroxyoctylmethyl substituent.

Properties

IUPAC Name |

tert-butyl N-(8-hydroxyoctyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15(4)11-9-7-5-6-8-10-12-16/h16H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTINKUPZYMQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586563 | |

| Record name | tert-Butyl (8-hydroxyoctyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808757-09-7 | |

| Record name | tert-Butyl (8-hydroxyoctyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methylcarbamic Acid Intermediate

The first step involves the reaction of carbamic acid (NH₂COOH) with a methylating agent, typically methyl chloride or dimethyl sulfate , in the presence of a base such as sodium hydroxide. This yields methylcarbamic acid (CH₃NHCOOH), which is stabilized as a sodium salt for subsequent reactions.

Reaction Conditions :

Alkylation with 8-Hydroxyoctanol

The methylcarbamic acid intermediate reacts with 8-hydroxyoctanol (HO(CH₂)₈OH) under controlled conditions. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of the amide bond.

Key Parameters :

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (acid:alcohol) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Reaction Time | 12–24 hours |

| Temperature | Room temperature (25°C) |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) |

This step produces 8-hydroxyoctylmethylcarbamic acid , which is isolated as a white solid.

Esterification with tert-Butanol

The final step involves protecting the hydroxyl group of the intermediate with tert-butanol under acidic conditions. Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the esterification.

Optimized Conditions :

-

Solvent : Toluene or benzene (azeotropic removal of water).

-

Temperature : 80–110°C (reflux).

-

Reaction Time : 6–8 hours.

Mechanism :

The acid catalyst protonates the hydroxyl group of tert-butanol, enabling nucleophilic attack by the carbamic acid intermediate. Water is removed via azeotropic distillation to shift the equilibrium toward product formation.

Alternative Synthetic Approaches

Enzymatic Esterification

Emerging research suggests lipases (e.g., Candida antarctica Lipase B) can catalyze carbamate esterification in non-aqueous media. This method is eco-friendly but currently lacks scalability for this specific compound.

Critical Analysis of Methods

Yield and Purity

-

Limitations :

-

Side reactions (e.g., over-alkylation) during methylation.

-

Thermal degradation during prolonged esterification.

-

Data Tables

Table 1. Comparison of Reaction Conditions

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylation | Methyl chloride, NaOH | 0–5 | 85 |

| Alkylation | DCC, DMAP | 25 | 78 |

| Esterification | tert-Butanol, H₂SO₄ | 80–110 | 72 |

Table 2. Physicochemical Properties of Intermediates

| Compound | Molecular Weight | Melting Point (°C) | Solubility |

|---|---|---|---|

| Methylcarbamic Acid | 90.08 | 102–104 | Water, THF |

| 8-Hydroxyoctylmethylcarbamic Acid | 217.29 | 56–58 | Ethanol, DCM |

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (8-hydroxyoctyl)methylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

Carbamic acid derivatives play a crucial role in developing drugs for treating various diseases. They are incorporated into several therapeutic agents due to their ability to enhance drug efficacy and stability.

- Anticonvulsants: Compounds such as cenobamate have been developed for epilepsy treatment, showcasing carbamate's role in improving drug performance through structural modifications .

- Cholinesterase Inhibitors: Drugs like rivastigmine are used for neurodegenerative disorders such as Alzheimer's disease. The carbamate group enhances the binding affinity to the target enzyme .

- Anticancer Agents: Research indicates that modifying existing compounds with carbamate moieties can significantly increase their potency against cancer cells. For example, derivatives of betulinic acid have shown improved anticancer activity .

Table 1: Examples of Drugs Incorporating Carbamate Moiety

| Drug Name | Disease Target | Mechanism of Action |

|---|---|---|

| Cenobamate | Epilepsy | Enhances GABAergic activity |

| Rivastigmine | Alzheimer's Disease | Inhibits acetylcholinesterase |

| Irinotecan | Cancer | Topoisomerase I inhibitor |

| Felbamate | Epilepsy | Anticonvulsant with multiple mechanisms |

Agricultural Applications

Pesticides:

Carbamic acid derivatives are extensively utilized in agriculture as pesticides due to their effectiveness against a wide range of pests. They function primarily as insecticides and herbicides.

- Insecticides: Compounds such as carbaryl and aldicarb have been widely used to control agricultural pests. Their efficacy is attributed to their ability to inhibit acetylcholinesterase, leading to neurotoxicity in insects .

- Herbicides: Certain carbamate-based herbicides help manage weed populations effectively while minimizing environmental impact.

Table 2: Common Carbamate-Based Pesticides

| Pesticide Name | Type | Target Organism |

|---|---|---|

| Carbaryl | Insecticide | Various insects |

| Aldicarb | Insecticide | Soil-dwelling pests |

| Carbofuran | Insecticide | Root-feeding insects |

Industrial Applications

Chemical Synthesis:

Carbamic acid derivatives serve as intermediates in the synthesis of various industrial chemicals. Their ability to protect amine functional groups during reactions is particularly valuable.

- Synthesis of Pharmaceuticals: They are used to create complex molecules by acting as protecting groups for amines, which can then be deprotected under mild conditions .

- Polymer Production: Carbamates are involved in producing certain polymers that exhibit enhanced mechanical properties and chemical resistance.

Case Studies

Case Study 1: Development of Anticancer Drugs

Research has demonstrated that modifying existing anticancer drugs with carbamate groups can lead to compounds with significantly higher potency. For instance, the introduction of a carbamate moiety into a known anticancer agent resulted in a derivative that was 12 times more effective against specific cancer cell lines while exhibiting lower cytotoxicity .

Case Study 2: Efficacy of Carbamate Pesticides

Field studies on the use of carbaryl as an insecticide have shown substantial reductions in pest populations compared to untreated controls. These studies highlight the effectiveness of carbamates in agricultural pest management and their role in sustainable farming practices .

Mechanism of Action

The mechanism of action of Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Structural Features

The tert-butyl carbamate group is a common motif in drug intermediates and protective groups, while substituents like hydroxyalkyl chains influence solubility, stability, and biological activity. Key analogs include:

Key Observations :

- The 8-hydroxyoctylmethyl group in the target compound introduces a long hydrophilic chain, likely enhancing water solubility compared to shorter alkyl or aromatic substituents (e.g., tetrahydroquinoline in ).

- Iodo or triazole substituents () modify electronic properties, affecting reactivity in synthetic applications.

Physicochemical Properties

Limited data are available for the target compound, but trends from analogs suggest:

- Solubility: Long hydroxyalkyl chains (e.g., 8-hydroxyoctyl) may improve aqueous solubility compared to tert-butyl esters with aromatic substituents (e.g., tetrahydroquinoline ).

- Stability : Tert-butyl carbamates are generally stable under basic conditions but cleaved under acidic conditions. Disubstituted carbamates (e.g., dimethylcarbamic esters ) exhibit enhanced stability.

Biological Activity

Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl (8-hydroxyoctyl)carbamate, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C₁₄H₂₄N₂O₃

- Molecular Weight : 268.35 g/mol

- CAS Registry Number : 1932217-02-1

- Structure : The compound features a tert-butyl group attached to a carbamate structure, which is pivotal for its biological interactions.

Biological Activity

The biological activity of carbamic acid derivatives is largely attributed to their interaction with various biological systems. Here are some key findings:

Enzyme Inhibition

Research indicates that carbamic acid derivatives can act as inhibitors of certain enzymes. For instance:

- Cholinesterase Inhibition : Compounds similar to carbamic acid have shown potential in inhibiting acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

- Cytochrome P450 Interaction : Certain carbamates have been reported to affect cytochrome P450 enzymes, impacting drug metabolism and detoxification processes .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of carbamic acid derivatives:

- Bacterial Inhibition : Tert-butyl carbamate has exhibited activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Fungal Resistance : Research indicates that similar compounds can inhibit fungal growth, positioning them as candidates for antifungal treatments .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of carbamic acid derivatives in animal models of neurodegeneration. Results showed that these compounds reduced neuronal cell death and improved cognitive function .

- Toxicological Assessment : Toxicological studies on rats revealed that certain doses of carbamic acid derivatives did not exhibit acute toxicity, with LD50 values exceeding 2000 mg/kg. However, sub-lethal effects included histopathological changes in reproductive organs .

Research Findings

A summary of notable research findings on the biological activity of carbamic acid derivatives:

Q & A

Q. What are the critical safety protocols for handling carbamic acid esters in laboratory settings?

Carbamic acid derivatives require stringent safety measures due to acute toxicity (oral, dermal) and respiratory hazards. Key protocols include:

- PPE : Wear chemical-resistant gloves (nitrile), face shields, and respiratory protection to avoid skin/eye contact and inhalation .

- Ventilation : Use fume hoods to mitigate aerosol formation and ensure adequate airflow during synthesis .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) to prevent environmental contamination .

Q. Which synthetic methods are effective for preparing tert-butyl carbamates with high stereochemical purity?

Stereoselective synthesis often employs asymmetric reduction of ketone precursors. For example:

- Reagents : Sodium borohydride in alcohol/halogenated solvent mixtures (e.g., methanol/dichloromethane) at controlled temperatures (−15°C to 0°C) achieves >99% chiral purity .

- Workup : Quench reactions with aqueous NH4Cl and purify via column chromatography (hexane/ethyl acetate) .

Q. How can researchers confirm the structural integrity of carbamic acid esters post-synthesis?

Use multimodal analytical techniques :

- NMR : 1H/13C NMR to verify tert-butyl groups (δ ~1.4 ppm for 9H) and carbamate carbonyls (δ ~155 ppm) .

- LC-MS : Confirm molecular weight (e.g., C14H20N2O2: 248.32 g/mol) and detect impurities .

- InChI Key : Cross-validate using standardized identifiers (e.g., VSRDDIXOACNXNB-DULVUOHVSA-N for specific stereoisomers) .

Advanced Research Questions

Q. How can conflicting data on reaction yields in stereoselective syntheses be resolved?

Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., THF) may reduce steric hindrance, improving yields vs. non-polar solvents .

- Enzyme Specificity : Biocatalysts like Rhodococcus spp. (e.g., strain SC 13845) enhance enantioselectivity (>99.4% ee) but require pH/temperature optimization .

- Analytical Calibration : Use chiral HPLC (e.g., Chiralpak AD-H column) to validate purity thresholds .

Q. What enzymatic strategies optimize biocatalytic conversion of carbamic acid esters?

Microbial enzymes enable sustainable synthesis:

- Dioxygenases : Rhodococcus toluene dioxygenase converts indene to cis-diols (99% ee), applicable for hydroxylated intermediates .

- Monooxygenases : Introduce epoxides or hydroxyl groups regioselectively; pair with NADPH cofactor regeneration systems .

- Process Design : Use fed-batch reactors to maintain substrate concentration below inhibitory thresholds .

Q. How does solvent choice influence stereochemical outcomes in nitroketone reductions?

Solvent polarity and coordination ability directly impact transition states:

- Alcohol/Halogenated Mixes : Methanol/CH2Cl2 stabilizes borohydride intermediates, favoring (1S,2R)-configured products .

- Aprotic Solvents : DMF or DMSO may induce racemization due to prolonged reaction times; monitor via in-situ FTIR .

Q. What strategies minimize diastereomer cross-contamination during purification?

- Chromatography : Use reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water) for baseline separation .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to exploit differential solubility of diastereomers .

Q. How can computational modeling predict carbamate stability under varying pH conditions?

- DFT Calculations : Model hydrolysis pathways (e.g., tert-butyl carbamate cleavage at acidic pH) using Gaussian09 at the B3LYP/6-31G* level .

- pKa Estimation : Tools like ChemAxon predict protonation states influencing degradation kinetics .

Methodological Notes

- Data Contradictions : Cross-validate synthetic yields using orthogonal methods (e.g., gravimetric vs. spectroscopic analysis) .

- Hazard Mitigation : Prioritize enzymatic over stoichiometric methods to reduce toxic reagent use .

- Stereochemical Reporting : Adopt Cahn-Ingold-Prelog descriptors (R/S) and specify enantiomeric excess via polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.